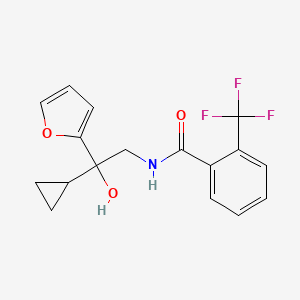

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

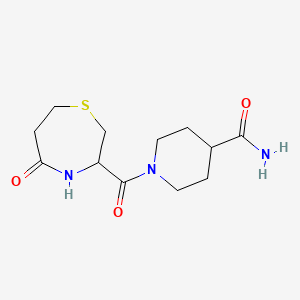

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of various B-cell malignancies.

Applications De Recherche Scientifique

Transformations under Camps Cyclization Conditions

N-(2-Acylaryl)benzamides and similar N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization, resulting in high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones. This process demonstrates the compound's versatility in cyclization reactions, offering a pathway to various quinolin-4(1H)-ones, a class of compounds with significant chemical and pharmaceutical importance (Mochalov et al., 2016).

Antiplasmodial Activities

A derivative within the same chemical family has shown activity against different strains of Plasmodium falciparum, revealing potential in malaria treatment research. The study emphasizes the role of the acyl moiety in influencing both activity and cytotoxicity, indicating the importance of structural modifications for enhancing biological effects (Hermann et al., 2021).

Novel Reactions and Synthesis Pathways

Research into N-substituted furan derivatives has led to innovative synthesis methods and reactions. For example, the synthesis and oxidation of tetrahydrobenzofurans highlight unique pathways to obtain tetrahydrobenzofuran derivatives, offering insights into the reactivity and transformation possibilities of furan-based compounds (Levai et al., 2002).

Functional Polymers Synthesis

The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan serves as a method for preparing maleimides not obtainable by direct dehydration, pointing towards the compound's utility in creating functional polymers. This process underscores the importance of furan derivatives in polymer science, contributing to the development of materials with novel properties (Narita et al., 1971).

DNA Binding and Antimicrobial Properties

Furan derivatives of berenil, showing promise in DNA binding and antimicrobial activities, underscore the potential of these compounds in therapeutic applications. The structural modifications, such as alkyl benzamidine groups, enhance their binding to DNA's minor groove, indicating a path forward in designing more effective antimicrobial and anticancer drugs (Trent et al., 1996).

Propriétés

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPUXYMYVCVMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383808.png)

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)